molecular formula C9H9NO B2427159 [3-(Prop-2-yn-1-yloxy)phenyl]amine CAS No. 60042-20-8

[3-(Prop-2-yn-1-yloxy)phenyl]amine

Cat. No. B2427159
CAS RN: 60042-20-8
M. Wt: 147.177
InChI Key: VRRJGXBLWHBYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Prop-2-yn-1-yloxy)phenyl]amine” is a chemical compound that has been used in various chemical reactions . It is used for chemical probe synthesis, this trifunctional building block contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .


Chemical Reactions Analysis

“[3-(Prop-2-yn-1-yloxy)phenyl]amine” can participate in various chemical reactions. For example, it has been used in the synthesis of biologically active triazole and pyrazole compounds . The exact reactions that “[3-(Prop-2-yn-1-yloxy)phenyl]amine” can participate in will depend on the specific conditions of the reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives for Anti-Cancer and Antioxidant Activities : A study by (Rehan, Al Lami, & Alanee, 2021) synthesized derivatives of 3-secondary amine, including [3-(Prop-2-yn-1-yloxy)phenyl]amine, for potential anti-cancer and antioxidant applications.
  • Creation of New Unsaturated Amines : (Manukyan et al., 2018) discussed the formation of new unsaturated tertiary amines using [3-(Prop-2-yn-1-yloxy)phenyl]amine in the Stevens rearrangement process.

Biological Applications

  • Development of Antifungal Agents : (Shaikh et al., 2016) synthesized α-amino phosphonates containing [3-(Prop-2-yn-1-yloxy)phenyl]amine for potential use as antifungal agents.
  • Polyester Functionalization for Gene Delivery : In a study by (Zhang et al., 2012), [3-(Prop-2-yn-1-yloxy)phenyl]amine was used for the functionalization of polyesters, enhancing their gene delivery capabilities.

Pharmaceutical Research

  • Antimicrobial and Apoptosis Inducing Agents : A study by (Sindhu et al., 2016) synthesized molecular hybrids containing [3-(Prop-2-yn-1-yloxy)phenyl]amine for antimicrobial and apoptosis-inducing applications.
  • Hydrogel Modification for Medical Applications : (Aly & El-Mohdy, 2015) discussed the modification of hydrogels with [3-(Prop-2-yn-1-yloxy)phenyl]amine for enhanced antibacterial and antifungal activities.

Material Science

  • Elaboration of Polybenzoxazine : (Trejo-Machin et al., 2017) explored the use of [3-(Prop-2-yn-1-yloxy)phenyl]amine in the synthesis of polybenzoxazine, highlighting its potential in material science applications.

properties

IUPAC Name

3-prop-2-ynoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJGXBLWHBYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Prop-2-yn-1-yloxy)phenyl]amine

CAS RN

60042-20-8
Record name 3-(prop-2-yn-1-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.